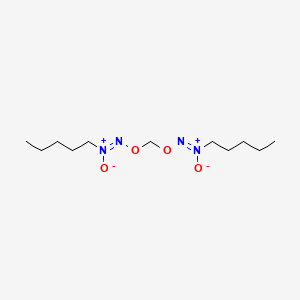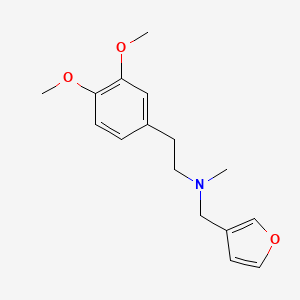![molecular formula C17H22N2O B3846078 2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B3846078.png)
2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol
Overview
Description
2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol, also known as NAP, is a chemical compound that has been studied for its potential therapeutic uses. It is a derivative of the neurotransmitter serotonin and has been shown to have effects on the central nervous system. In
Mechanism of Action
The mechanism of action of 2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its neuroprotective and anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of several ion channels in the brain, which may also contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the brain, protect against oxidative stress, and increase the expression of neurotrophic factors. Additionally, this compound has been shown to improve mitochondrial function and increase the production of ATP in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animals. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities for research purposes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.
Future Directions
There are several future directions for research on 2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, future studies may explore the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic uses in a variety of neurological and psychiatric disorders. Its synthesis method involves the condensation of 1-naphthylmethylamine with 2-chloroethanol in the presence of a base, followed by reduction with sodium borohydride. This compound has been shown to have neuroprotective and anti-inflammatory effects, and may be useful in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol has been studied for its potential therapeutic uses in a variety of neurological and psychiatric disorders. Research has shown that this compound has neuroprotective and anti-inflammatory effects, and may be useful in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and depression. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Properties
IUPAC Name |
2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-13-12-18-8-10-19(11-9-18)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,20H,8-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUEWCKHZHTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-methoxyphenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846003.png)

![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![1,2-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3846024.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3846035.png)



![N-{[(3-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846070.png)
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)
![2-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3846084.png)



